(S)-Spiro[2.2]pentan-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Spiro[22]pentan-1-ylmethanol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[22]pentane core, which is a bicyclic system where two cyclopropane rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[2One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, which forms the spiro[2.2]pentane framework . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for (S)-Spiro[2.2]pentan-1-ylmethanol are not well-documented, likely due to its specialized applications and relatively recent emergence in research. scalable methods such as carbene insertion and radical addition are promising for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Spiro[2.2]pentan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride in pyridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-Spiro[2.2]pentan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and bioisosteres.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: The compound’s potential as a bioisostere makes it valuable in drug discovery and development.
Industry: It can be used in the development of new materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism by which (S)-Spiro[2.2]pentan-1-ylmethanol exerts its effects is primarily through its interactions with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-ylmethanol: Similar in structure but lacks the spirocyclic configuration.
Spiro[2.2]pentane derivatives: Other derivatives with different functional groups attached to the spirocyclic core.
Uniqueness
(S)-Spiro[22]pentan-1-ylmethanol is unique due to its specific spirocyclic structure combined with a methanol group
Properties
Molecular Formula |
C6H10O |
---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
[(2S)-spiro[2.2]pentan-2-yl]methanol |
InChI |
InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
RFCMGVLNKDQGEJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC12C[C@@H]2CO |
Canonical SMILES |
C1CC12CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.